7-(4-Hydroxybutyl)guanine is a chemical compound that belongs to the class of guanine derivatives. Its structure features a hydroxybutyl group attached to the guanine base, which is a fundamental component of nucleic acids. This compound is significant in biochemical research due to its potential interactions with DNA and RNA, as well as its implications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving guanine and hydroxybutyl derivatives. It has been studied for its biological activities, particularly in the context of cancer research and drug development.
The synthesis of 7-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-hydroxybutyl halides or other suitable hydroxybutylating agents. The process can be carried out under mild conditions to minimize degradation of the guanine structure.
The molecular structure of 7-(4-Hydroxybutyl)guanine consists of a guanine base with a hydroxybutyl group attached at the nitrogen position 7. This modification alters its physicochemical properties compared to unmodified guanine.
7-(4-Hydroxybutyl)guanine can participate in various chemical reactions typical for nucleobases, including:
These reactions are often studied in vitro to understand their implications in biological systems, especially regarding their role in DNA modification and repair mechanisms.
The mechanism of action for 7-(4-Hydroxybutyl)guanine primarily involves its incorporation into nucleic acids, where it may affect DNA replication and transcription processes. The hydroxybutyl group can potentially alter hydrogen bonding patterns and base pairing during these processes.
Research indicates that modifications at the guanine position can lead to increased mutagenicity or cytotoxicity, making this compound an important subject in studies related to carcinogenesis and drug resistance .
Relevant data on solubility and stability are crucial for applications in drug formulation and biochemical assays .
7-(4-Hydroxybutyl)guanine has several applications in scientific research:
The N7 position of guanine represents the most nucleophilic site in DNA, making it the predominant target for alkylation by electrophilic carcinogens. This heightened reactivity stems from the electron-rich nature of the guanine ring system, particularly at N7, which resides in the major groove of B-form DNA and is sterically accessible to attacking electrophiles [1] [7]. Alkylation at N7-guanine proceeds primarily through SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanisms. SN1 reactions, characteristic of nitrosamines generating carbocation intermediates, exhibit lower steric dependence, while SN2 reactions, typical of alkyl sulfonates, are highly sterically constrained [1].
The formation of 7-(4-hydroxybutyl)guanine exemplifies this reactivity. The 4-hydroxybutyl group originates from metabolically activated nitrosamines like N-nitrosopyrrolidine (NPYR), delivering an electrophilic species that attacks the N7 position [10]. This alkylation disrupts normal Watson-Crick base pairing due to the involvement of N7 in hydrogen bonding. Crucially, N7-alkylguanine adducts exhibit inherent chemical instability. The addition of a positively charged alkyl group (like the 4-hydroxybutyl moiety) creates a formal positive charge on the guanine ring, significantly weakening the glycosidic bond linking the base to the deoxyribose sugar. This leads to rapid depurination (loss of the adducted base), generating mutagenic apurinic/apyrimidinic (AP) sites in the DNA backbone [1] [7].
Table 1: Characteristics of Major Guanine Adducts
Adduct Type | Primary Formation Mechanism | Chemical Stability | Major Biological Consequence | Mutagenic Potential |
---|---|---|---|---|
N7-Guanine (e.g., 7-(4-Hydroxybutyl)guanine) | Direct alkylation by SN1/SN2 | Low (Depurination prone) | AP site formation | Indirect (via AP site errors) |
O6-Guanine | Alkylation by SN1 agents (e.g., nitrosamines) | High | Mispairing (O6-alkylG pairs with T) | High (Direct G→A transitions) |
C8-Guanine (e.g., bulky PAH adducts) | Addition to unsaturated systems | High | DNA distortion, helix bending | Variable (Block replication) |
Fapy-Guanine (e.g., Fapy-7HB-Gua) | Ring-opening of N7-alkylguanine | Moderate | Block replication, potential mispairing | Moderate |
The stability of N7-guanine adducts is inversely proportional to the size of the alkyl group. Smaller alkyl groups (like methyl) confer longer half-lives (e.g., ~150 hours for N7-MeGua in double-stranded DNA at pH 7.4, 37°C), while bulkier groups like the trihydroxy-benzo[a]pyreneyl drastically reduce stability (half-life ~3 hours). The 7-(4-hydroxybutyl)guanine adduct exhibits intermediate stability compared to these extremes [1]. An important secondary reaction pathway exists for N7-alkylguanine adducts: imidazole ring opening. Hydroxide addition at C8 followed by cleavage of the bond between C8 and N9 leads to the formation of formamidopyrimidine (Fapy) derivatives, such as Fapy-7-(4-hydroxybutyl)guanine. These ring-opened adducts are significantly more persistent in DNA than their parent N7-alkylguanine adducts and possess higher mutagenic potential [1] [7].
The formation of 7-(4-hydroxybutyl)guanine is intrinsically linked to the bioactivation of specific cyclic nitrosamines, primarily N-nitrosopyrrolidine (NPYR). NPYR itself is not directly DNA-reactive. Its carcinogenicity hinges on cytochrome P450 (P450)-mediated metabolism, predominantly by isoforms like CYP2E1, which catalyzes α-hydroxylation [2] [10]. For NPYR, hydroxylation can occur at either the α-carbon adjacent to the N-nitroso group. The most relevant pathway for generating the 4-hydroxybutyl species involves hydroxylation at the 2-position of the pyrrolidine ring. This unstable α-hydroxy nitrosamine rapidly decomposes via heterocyclic ring cleavage, releasing 4-hydroxybutanal (or its tautomer) and diazenium diol (Figure 1). The diazenium diol further decomposes to molecular nitrogen and the highly reactive 4-oxobutyl diazohydroxide (a diazoate species). This 4-oxobutyl diazohydroxide is the ultimate electrophilic carcinogen responsible for alkylating DNA [10].
Figure 1: Metabolic Activation Pathway of N-Nitrosopyrrolidine (NPYR) Leading to 7-(4-Hydroxybutyl)guanine[NPYR] → (P450 α-Hydroxylation) → [Unstable α-Hydroxy NPYR] → (Ring Opening) → [4-Hydroxybutanal/Diazenium Diol] → (Decomposition) → [4-Oxobutyl Diazohydroxide] → (DNA Alkylation) → [7-(4-Oxobutyl)guanine] → (Reduction) → [7-(4-Hydroxybutyl)guanine]
Direct alkylation of guanine at N7 by the 4-oxobutyl diazohydroxide generates 7-(4-oxobutyl)guanine. This adduct was first identified and quantified in the hepatic DNA of F344 rats treated with NPYR. A single intraperitoneal dose of NPYR (450 mg/kg) yielded substantial levels of 7-(4-oxobutyl)guanine (643 ± 9 μmol/mol guanine) [10]. This adduct is readily reduced in vivo (likely enzymatically) to the more stable 7-(4-hydroxybutyl)guanine. Reduction can also be achieved chemically using sodium borohydride (NaBH4), confirming the structural relationship between the oxo and hydroxy forms [10]. While NPYR is the prototypical source, other nitrosamines metabolically generating 4-oxobutylating species could theoretically form this adduct. The level of 7-(4-oxobutyl/hydroxybutyl)guanine formed in vivo is significant, often reaching levels comparable to or exceeding other well-studied exocyclic adducts derived from the same carcinogen [10].
Table 2: Key DNA Adducts Formed by N-Nitrosopyrrolidine (NPYR) in Rat Liver
Adduct Structure | Common Designation | Approximate Level (μmol/mol Guanine)* | Formation Mechanism | Detection Method |
---|---|---|---|---|
7-(4-Oxobutyl)Guanine | Adduct 2 | 643 ± 9 | Direct alkylation by 4-oxobutyl diazohydroxide | HPLC, MS (Comparison to synth. std) |
7-(4-Hydroxybutyl)Guanine | Reduced Adduct 2 | Detected | Reduction of 7-(4-Oxobutyl)Guanine | MS (NaBH4 reduction) |
7,8-Cyclic Guanine Adduct | Adduct 1 | ~3x Adduct 2 | Reaction with 4-Oxobutanal (Aldehyde) | HPLC, MS, NMR |
Hydroxypropano-dG | Adduct 6 | Significant | Reaction with 4-Hydroxybutanal | HPLC, MS |
(Levels measured after single i.p. dose of 450 mg/kg NPYR in F344 rats) [10]*
The metabolic activation of NPYR generates not only the direct alkylating agent (4-oxobutyl diazohydroxide) but also highly reactive aldehyde byproducts, primarily 4-oxobutanal and 4-hydroxybutanal. These aldehydes are potent bifunctional electrophiles capable of forming complex DNA lesions, including exocyclic adducts and DNA-DNA crosslinks [5] [7] [10]. 4-Oxobutanal, containing both an aldehyde and a carbonyl group, is particularly reactive. It can react with the N2-amino group of guanine and the N1 position of a neighboring adenine or the N6-amino group of adenine, leading to the formation of cyclic adducts (e.g., a prominent cyclic 1,N2-propanoguanine adduct termed Adduct 1 in NPYR studies) [10].
While 7-(4-hydroxybutyl)guanine itself is primarily a monofunctional adduct resulting from direct alkylation, its precursor, 7-(4-oxobutyl)guanine, possesses an aldehyde functional group. This aldehyde moiety renders 7-(4-oxobutyl)guanine highly reactive and capable of participating in secondary reactions [10]:
The conversion of 7-(4-oxobutyl)guanine to 7-(4-hydroxybutyl)guanine via reduction is therefore a critical detoxification step regarding crosslink formation. The hydroxybutyl group is chemically stable compared to the oxobutyl (aldehyde) group, eliminating its crosslinking potential. This reduction significantly alters the adduct's biological impact, transforming it from a highly reactive, crosslink-capable lesion into a simpler alkylation adduct whose primary threat stems from depurination and AP site formation or potential ring-opening to Fapy derivatives. The stability of 7-(4-hydroxybutyl)guanine, while greater than its oxo precursor in terms of chemical reactivity towards crosslinking, is still limited by the inherent instability of the N7-glycosidic bond, leading to depurination. Its half-life in DNA falls within the range observed for other N7-alkylguanines with alkyl chains of similar size [1] [7] [10].
Analytically, distinguishing 7-(4-hydroxybutyl)guanine from its oxo precursor and other complex adducts requires sensitive techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The instability of N7-alkylguanine adducts necessitates careful sample handling to prevent artifact formation or loss during DNA extraction and hydrolysis. Quantification in complex biological matrices, such as human tissues exposed to environmental nitrosamines, remains challenging due to low endogenous levels and potential matrix interferences [7] [8]. Despite these challenges, 7-(4-hydroxybutyl)guanine serves as a valuable biomarker of exposure to specific nitrosamine carcinogens like NPYR, reflecting the metabolic activation and DNA alkylation events that initiate carcinogenesis.
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: